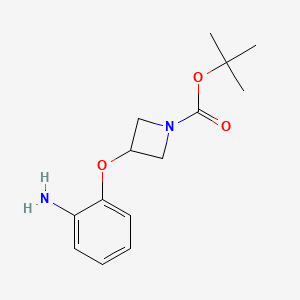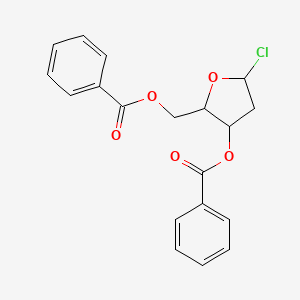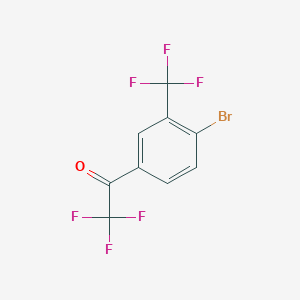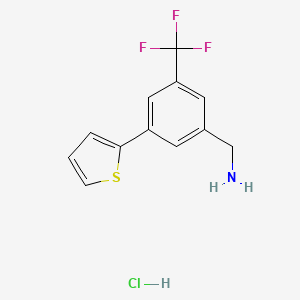
(3-(Thiophen-2-yl)-5-(trifluoromethyl)phenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Thiophen-2-yl)-5-(trifluoromethyl)phenyl)methanamine hydrochloride is a chemical compound that features a thiophene ring and a trifluoromethyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Thiophen-2-yl)-5-(trifluoromethyl)phenyl)methanamine hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic substitution reactions using reagents such as trifluoromethyl iodide.
Amination: The phenyl ring is then aminated using methods such as reductive amination or nucleophilic substitution.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(3-(Thiophen-2-yl)-5-(trifluoromethyl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-(Thiophen-2-yl)-5-(trifluoromethyl)phenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices
Mechanism of Action
The mechanism of action of (3-(Thiophen-2-yl)-5-(trifluoromethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in various biological pathways.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Trifluoromethyl Phenylamines: Compounds with trifluoromethyl groups attached to phenyl rings but lacking the thiophene ring.
Uniqueness
Structural Features: The combination of a thiophene ring and a trifluoromethyl group attached to a phenyl ring makes this compound unique.
Reactivity: Its unique structure imparts distinct reactivity patterns compared to other similar compounds.
Properties
Molecular Formula |
C12H11ClF3NS |
|---|---|
Molecular Weight |
293.74 g/mol |
IUPAC Name |
[3-thiophen-2-yl-5-(trifluoromethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H10F3NS.ClH/c13-12(14,15)10-5-8(7-16)4-9(6-10)11-2-1-3-17-11;/h1-6H,7,16H2;1H |
InChI Key |
IIWLKOCNELNUFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=CC(=C2)CN)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


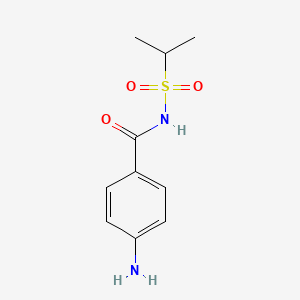
![1-[1-(Cyclopropylmethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12082556.png)
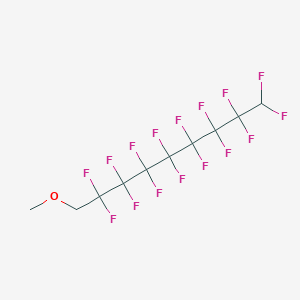
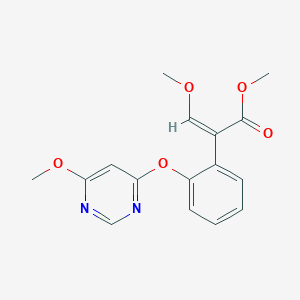
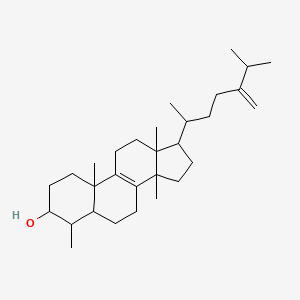
![4-Chloro-5-(cyclopropylmethyl)-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B12082578.png)

